
5-Bromo-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a hydroxy group at the 3-position, and an indole moiety at the 3-position of the indolin-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one typically involves the reaction of isatins with indoles. One method involves the use of an electrochemical process where isatins react with indoles in propanol in the presence of sodium bromide as an electrolyte . The reaction conditions include the use of an undivided cell and the application of an electric current to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and electrolyte concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted indolin-2-one derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for the creation of diverse derivatives with potential therapeutic applications .
Biology: In biological research, this compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound in drug discovery. Researchers are exploring its efficacy in treating diseases such as cancer, viral infections, and bacterial infections .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to undergo various chemical modifications makes it a valuable starting material for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, including those involved in cell signaling and regulation . This binding can lead to the inhibition of key enzymes or the modulation of receptor activity, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of viral replication .
Comparison with Similar Compounds
3-Hydroxy-3-(1h-indol-3-yl)indolin-2-one: Lacks the bromine atom at the 5-position.
5-Bromo-1-ethyl-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one: Contains an ethyl group instead of a hydrogen atom at the 1-position.
2-Pyrimidinamine, 4-(5-bromo-1h-indol-3-yl): A marine-derived natural product with a similar indole structure.
Uniqueness: The presence of the bromine atom at the 5-position and the hydroxy group at the 3-position of the indolin-2-one core structure makes 5-Bromo-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other indole derivatives.
Properties
Molecular Formula |
C16H11BrN2O2 |
|---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-(1H-indol-3-yl)-1H-indol-2-one |
InChI |
InChI=1S/C16H11BrN2O2/c17-9-5-6-14-11(7-9)16(21,15(20)19-14)12-8-18-13-4-2-1-3-10(12)13/h1-8,18,21H,(H,19,20) |
InChI Key |
UHJFGFRUNIVIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=C(C=CC(=C4)Br)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide](/img/structure/B11566292.png)

![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11566300.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11566307.png)
![2,4-dichloro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11566309.png)
![N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}benzamide](/img/structure/B11566310.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566324.png)
![2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11566331.png)
![N'-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11566347.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide](/img/structure/B11566354.png)
![2-ethoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11566358.png)
![methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate](/img/structure/B11566360.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11566361.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566374.png)
